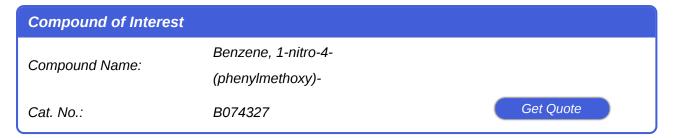


Mass Spectrometry and Fragmentation of Benzyl p-Nitrophenyl Ether: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and fragmentation behavior of Benzyl p-nitrophenyl ether. The information contained herein is intended to support researchers and professionals in drug development and related scientific fields in the identification and characterization of this and similar molecules.

Core Concepts in the Mass Spectrometry of Benzyl p-Nitrophenyl Ether

Benzyl p-nitrophenyl ether (C13H11NO3), with a monoisotopic mass of approximately 229.07 Da, presents a distinct fragmentation pattern under electron ionization (EI) mass spectrometry. [1][2] The molecule's structure, featuring a benzyl group linked to a p-nitrophenyl group via an ether oxygen, dictates its primary fragmentation pathways. The presence of two aromatic rings, the ether linkage, and the nitro functional group all contribute to the observed mass spectrum.

Upon ionization, the molecular ion ([M]•+) is formed. The subsequent fragmentation is dominated by cleavages at the benzylic and ether bonds, largely driven by the formation of the highly stable tropylium ion.

Quantitative Mass Spectral Data



The electron ionization mass spectrum of Benzyl p-nitrophenyl ether is characterized by several key fragments. The quantitative data for the most significant ions are summarized in the table below. The base peak, representing the most abundant ion, is the tropylium ion at m/z 91.

m/z	Proposed Fragment Ion	Formula	Relative Abundance
229	Molecular Ion	[C13H11NO3]•+	Low
91	Tropylium Ion (Base Peak)	[C7H7]+	100
108	[C6H4NO2]+	[C6H4NO2]+	High
65	Phenyl Cation Fragment	[C5H5]+	High
139	p-Nitrophenoxy radical cation	[C6H5NO2]•+	Moderate
77	Phenyl Cation	[C6H5]+	Moderate

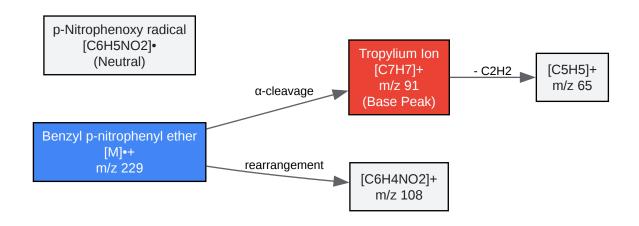
Note: Relative abundances are based on the designation of the base peak as 100%. The molecular ion peak is often of low abundance in this type of molecule due to the lability of the benzyl-oxygen bond.

Fragmentation Pattern and Logical Relationships

The fragmentation of Benzyl p-nitrophenyl ether is initiated by the ionization of the molecule. The primary cleavage event is the heterolytic cleavage of the C-O bond, leading to the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium ion at m/z 91. This fragment is consistently the base peak in the spectrum. The p-nitrophenoxy radical is also formed but is less stable. Further fragmentation of the tropylium ion leads to the ion at m/z 65 through the loss of a neutral acetylene molecule. The p-nitrophenyl portion of the molecule can also lead to characteristic fragments.



p-Nitrophenoxide anion [C6H4NO2]-(not detected in positive mode)



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Caption: Fragmentation pathway of Benzyl p-nitrophenyl ether.

Experimental Protocols

The following is a representative experimental protocol for acquiring the mass spectrum of Benzyl p-nitrophenyl ether using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

- 4.1. Sample Preparation A dilute solution of Benzyl p-nitrophenyl ether is prepared by dissolving approximately 1 mg of the solid compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
- 4.2. Gas Chromatography (GC) Conditions

Injection Volume: 1 μL

• Injector Temperature: 250 °C

· Injection Mode: Splitless

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min







• Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes

Ramp: 15 °C/min to 280 °C

Final hold: 10 minutes at 280 °C

• GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 μm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

4.3. Mass Spectrometry (MS) Conditions

• Ion Source: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-300

Scan Rate: 2 scans/second

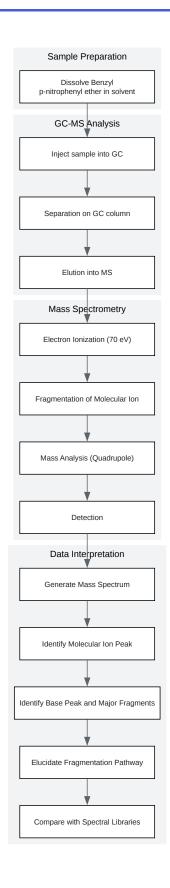
Transfer Line Temperature: 280 °C

4.4. Data Acquisition and Analysis The mass spectrum is acquired for the chromatographic peak corresponding to Benzyl p-nitrophenyl ether. The resulting spectrum is analyzed to identify the molecular ion and the major fragment ions. This data can then be compared to library spectra for confirmation of the compound's identity.

Signaling Pathways and Experimental Workflows

The logical workflow for the analysis of Benzyl p-nitrophenyl ether by mass spectrometry is outlined below. This process begins with sample preparation and proceeds through data acquisition and interpretation.





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Caption: Experimental workflow for GC-MS analysis.



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